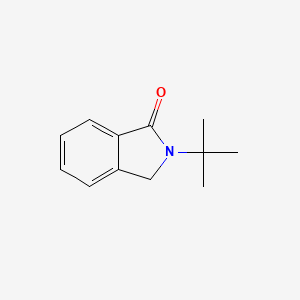
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a fused bicyclic system with a tert-butyl group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For instance, the reaction of a substituted phthalimide with a tert-butylamine can lead to the formation of the desired isoindolone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.
Chemical Reactions Analysis
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:
- 1H-Isoindol-1-one, 2-methyl-2,3-dihydro-
- 1H-Isoindol-1-one, 2-phenyl-2,3-dihydro- These compounds share a similar core structure but differ in their substituents, which can influence their reactivity and biological activities. The presence of the tert-butyl group in 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- makes it unique, potentially affecting its steric and electronic properties.
Properties
CAS No. |
61864-62-8 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-tert-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)13-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3 |
InChI Key |
AGFHSNBWCCFYKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















